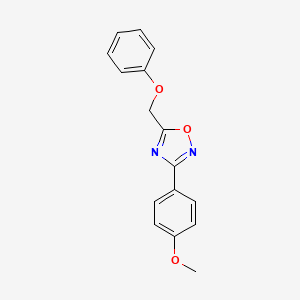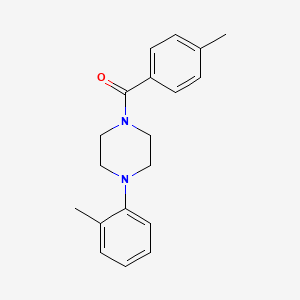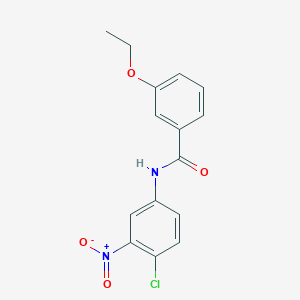
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research. CCMB is a white to off-white crystalline powder, and its chemical formula is C15H13Cl2NO. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In pharmacology, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been studied for its potential as a modulator of the GABA-A receptor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide enhances the activity of the GABA-A receptor, which is responsible for the regulation of neurotransmitter release. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of anxiety disorders and epilepsy.
In materials science, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide can effectively inhibit the corrosion of mild steel in acidic environments. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the development of corrosion-resistant materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of the proteasome and enhancing the activity of the GABA-A receptor. The proteasome is responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. The GABA-A receptor is responsible for the regulation of neurotransmitter release, and its enhancement can lead to the inhibition of neuronal activity, which can reduce anxiety and prevent seizures.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of various types of cancer. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, which suggests that it may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is its high purity, which makes it suitable for use in various types of experiments. However, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is also relatively expensive, which can limit its use in large-scale experiments. Additionally, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. One area of research could focus on the development of new anticancer agents based on the structure of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Additionally, further studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the treatment of anxiety disorders and epilepsy. Finally, studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the development of corrosion-resistant materials.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide involves the reaction between 2-chlorobenzaldehyde and 4-methyl-o-phenylenediamine in the presence of hydrochloric acid. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by recrystallization. This method yields 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide with a purity of over 95%.
Propriétés
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-6-7-12(14(17)8-10)15(19)18-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXZGCHKDRJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)


![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)


![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)

![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)